molecular formula C17H21NO2 B12293791 1,6-Didehydro-3beta-methoxyerythrinan-15-ol

1,6-Didehydro-3beta-methoxyerythrinan-15-ol

Cat. No.: B12293791
M. Wt: 271.35 g/mol
InChI Key: HJMBLPWMTXSDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Didehydro-3beta-methoxyerythrinan-15-ol is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol . This compound is part of the erythrinan family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 1,6-Didehydro-3beta-methoxyerythrinan-15-ol involves several steps, typically starting from erythrinan derivatives. The synthetic routes often include dehydrogenation and methoxylation reactions under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,6-Didehydro-3beta-methoxyerythrinan-15-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,6-Didehydro-3beta-methoxyerythrinan-15-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex erythrinan derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-Didehydro-3beta-methoxyerythrinan-15-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including pain relief and mood stabilization .

Comparison with Similar Compounds

1,6-Didehydro-3beta-methoxyerythrinan-15-ol can be compared with other erythrinan derivatives, such as:

    Erythrinan-15-ol: Lacks the methoxy group, which may result in different biological activities.

    1,6-Didehydro-erythrinan-15-ol: Similar structure but without the methoxy group, leading to variations in chemical reactivity and biological effects.

The presence of the methoxy group in this compound makes it unique, potentially enhancing its biological activity and chemical stability .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-methoxy-2,3,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinolin-12-ol

InChI

InChI=1S/C17H21NO2/c1-20-15-5-3-13-7-9-18-8-6-12-2-4-14(19)10-16(12)17(13,18)11-15/h2-4,10,15,19H,5-9,11H2,1H3

InChI Key

HJMBLPWMTXSDPK-UHFFFAOYSA-N

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.